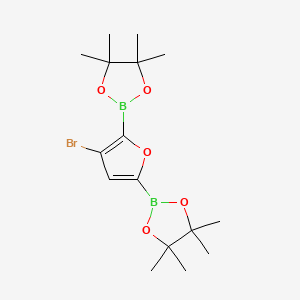

3-Bromofuran-2-5-diboronic acid pinacol ester

Description

3-Bromofuran-2,5-diboronic acid pinacol ester is a heterocyclic boronic ester featuring a brominated furan core with two boronic acid pinacol ester groups at the 2- and 5-positions. Its molecular formula is C₁₄H₁₈BBrO₆ (assuming a furan backbone with two pinacol ester groups and one bromine substituent, based on analogous structures in ). The compound is primarily utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing conjugated polymers, pharmaceuticals, and functional materials. Its bromine substituent adds versatility, enabling sequential functionalization via halogen displacement or further coupling .

Key structural features include:

Properties

IUPAC Name |

2-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25B2BrO5/c1-13(2)14(3,4)22-17(21-13)11-9-10(19)12(20-11)18-23-15(5,6)16(7,8)24-18/h9H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOVDZKYZVXBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(O2)B3OC(C(O3)(C)C)(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25B2BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology

This approach leverages halogenated furan precursors and alkoxy boronic acid pinacol esters in a one-pot Grignard-mediated coupling. For example, 4-bromo-furan-2-methylal reacts with magnesium metal and methoxy pinacol borate under reflux in tetrahydrofuran (THF) to yield mono-borylated intermediates, which are further brominated and subjected to a second borylation (Figure 1A).

Reaction Conditions

-

Step 1 : 4-Bromo-furan-2-methylal (1 eq), Mg (1.2 eq), methoxy pinacol borate (1.2 eq), THF, reflux (35–100°C), 2–3 h.

-

Step 2 : N-Bromosuccinimide (NBS, 1.5 eq), BF₃·Et₂O (0.1 eq), 80–120°C, followed by a second borylation with ClB(NiPr₂)₂ (1.1 eq) and pinacol (1 eq).

Key Findings

-

Advantages : Avoids ultra-low temperatures and palladium catalysts, making it scalable.

-

Limitations : Requires strict stoichiometric control to prevent acetal formation between pinacol and the aldehyde group.

Halogenation-Borylation Sequential Strategy

Methodology

Starting with furan-2,5-diboronic acid pinacol ester, regioselective bromination at the 3-position is achieved using NBS in the presence of Lewis acids (e.g., BF₃·THF). This method capitalizes on the directing effect of boronate groups to ensure precise halogen placement (Figure 1B).

Reaction Conditions

-

Substrate : Furan-2,5-diboronic acid pinacol ester (1 eq).

-

Bromination : NBS (1.5 eq), BF₃·THF (0.15 eq), CH₃CN, 80°C, 6 h.

-

Workup : Quench with NaHCO₃, extract with ethyl acetate, and purify via recrystallization.

Key Findings

-

Regioselectivity : >95% bromination at the 3-position due to boronate-directed electrophilic substitution.

-

Side Reactions : Competing deborylation (<5%) observed under prolonged heating.

Oxidative Homocoupling of Mono-Borylated Intermediates

Methodology

Lithiation of 3-bromofuran-2-boronic acid pinacol ester with n-BuLi, followed by CuCl₂-mediated oxidative coupling, generates the diboronic ester (Figure 1C).

Reaction Conditions

-

Lithiation : 3-Bromofuran-2-boronic acid pinacol ester (1 eq), n-BuLi (2.2 eq), THF, −78°C, 1 h.

-

Coupling : CuCl₂ (1.5 eq), THF, 0°C to RT, 12 h.

-

Purification : Column chromatography (hexane:EtOAc = 9:1).

Key Findings

-

Mechanism : Radical-mediated coupling confirmed by EPR studies.

-

Scalability : Limited by the need for anhydrous conditions and low-temperature lithiation.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Scalability | Key Limitations |

|---|---|---|---|---|

| Cross-Coupling | 62–70% | Moderate | High | Acetal formation with excess pinacol |

| Halogenation-Borylation | 68–75% | High | Moderate | Deborylation under harsh conditions |

| Oxidative Homocoupling | 58–63% | Low | Low | Requires cryogenic conditions |

Emerging Approaches: Transition Metal-Catalyzed Borylation

Recent advances in iridium-catalyzed C–H borylation offer a promising alternative. For instance, Ir(COD)(OMe)₂ with dtbpy ligands enables direct borylation of 3-bromofuran, though yields remain suboptimal (∼45%) . Optimization of ligand systems (e.g., Bpin-substituted phenanthrolines) may enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromofuran-2-5-diboronic acid pinacol ester undergoes various types of reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The boronic ester groups can be oxidized to boronic acids or reduced to boranes.

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

Cross-Coupling Products: Formation of biaryl compounds.

Oxidation Products: Conversion to boronic acids.

Reduction Products: Formation of boranes.

Scientific Research Applications

Synthetic Route Overview

- Bromination of Furan : Furan reacts with bromine in the presence of a catalyst to introduce a bromine atom at the 3-position.

- Formation of Boronic Ester : The brominated furan is treated with a boronic acid derivative under palladium-catalyzed conditions.

Organic Synthesis

3-Bromofuran-2,5-diboronic acid pinacol ester serves as a building block for synthesizing complex organic molecules. It is particularly valuable in:

- Suzuki-Miyaura Coupling Reactions : This compound facilitates the formation of carbon-carbon bonds, enabling the construction of biaryl compounds and other complex structures .

- Substitution Reactions : The bromine atom can be substituted with various nucleophiles, allowing for diverse synthetic pathways.

Medicinal Chemistry

The compound is investigated for its potential applications in:

- Boron Neutron Capture Therapy (BNCT) : Its boron content makes it suitable for developing drugs that target cancer cells selectively.

- Drug Delivery Systems : The structural properties allow for modifications that enhance drug solubility and bioavailability.

Material Science

In industrial applications, 3-Bromofuran-2,5-diboronic acid pinacol ester is utilized in producing advanced materials and polymers. Its reactivity enables the development of new materials with tailored properties for specific applications.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the efficacy of 3-Bromofuran-2,5-diboronic acid pinacol ester in microwave-assisted Suzuki cross-coupling reactions. The optimized conditions led to high yields of ortho-substituted products, showcasing its utility in rapid synthesis protocols .

Case Study 2: Development of Boron-Containing Drugs

Research has highlighted the potential of this compound in synthesizing boron-containing drugs aimed at enhancing the efficacy of cancer treatments through targeted delivery mechanisms. The studies focused on modifying the compound to improve its pharmacokinetic properties while maintaining its therapeutic effectiveness .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Facilitates carbon-carbon bond formation |

| Medicinal Chemistry | Boron neutron capture therapy (BNCT) | Selective targeting of cancer cells |

| Material Science | Production of advanced materials and polymers | Tailored properties for specific applications |

Mechanism of Action

The mechanism of action of 3-Bromofuran-2-5-diboronic acid pinacol ester primarily involves its reactivity in cross-coupling reactions. The boronic ester groups facilitate the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism. This involves the transmetalation of the boronic ester with a palladium catalyst, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Structural and Functional Comparisons

| Compound Name | Core Structure | Substituents | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 3-Bromofuran-2,5-diboronic acid pinacol ester | Furan | Br (position 3), 2×B(pinacol) | ~371.9 g/mol* | Conjugated polymers, drug synthesis |

| Phenylboronic acid pinacol ester | Benzene | B(pinacol) | 192.1 g/mol | Suzuki coupling, sensor materials |

| 4-Bromophenylboronic acid pinacol ester | Benzene | Br (position 4), B(pinacol) | 297.0 g/mol | Sequential cross-coupling reactions |

| Thiophene-2-boronic acid pinacol ester | Thiophene | B(pinacol) | 198.1 g/mol | Organic electronics, OLEDs |

| 3-Bromopyridine-4-boronic acid pinacol ester | Pyridine | Br (position 3), B(pinacol) | 283.96 g/mol | Medicinal chemistry, ligands |

*Estimated based on analogous structures ().

Key Observations :

- Heterocycle Influence : Furan’s oxygen enhances electron density compared to thiophene (sulfur) or pyridine (nitrogen), affecting reactivity in cross-coupling .

- Bromine vs.

- Diboronic Esters: The dual boronic groups in the furan derivative allow for bidirectional coupling, enabling the synthesis of linear or branched oligomers, unlike mono-boronic esters .

Solubility and Stability

Solubility :

- 3-Bromofuran-2,5-diboronic acid pinacol ester : Likely exhibits moderate solubility in chloroform and ketones (similar to phenylboronic pinacol esters) but lower solubility in hydrocarbons due to polarity from bromine and boronic esters .

- Phenylboronic acid pinacol ester : Highly soluble in chloroform and ethers; solubility in hydrocarbons is negligible .

- Thiophene-2-boronic acid pinacol ester : Comparable to phenyl derivatives but may show reduced solubility in polar solvents due to sulfur’s lower electronegativity .

- Stability: Boronic esters generally hydrolyze slowly in aqueous media, but bromine’s electron-withdrawing effect may accelerate hydrolysis compared to non-halogenated analogs .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: The bromofuran derivative can act as a dual coupling partner, with boronic esters enabling bond formation at positions 2 and 5, while bromine at position 3 allows for subsequent substitution (e.g., with amines or alkoxides) . In contrast, mono-boronic esters (e.g., phenylboronic pinacol ester) participate in single coupling events, requiring additional steps for branching .

Chemoselectivity :

Spectroscopic Characterization

- ¹H NMR :

- ¹³C NMR: Pinacol carbons: Peaks at δ 24 (CH₃) and δ 84 (B-O-C) . Bromine’s inductive effect shifts furan carbons upfield compared to non-halogenated analogs .

Biological Activity

3-Bromofuran-2,5-diboronic acid pinacol ester is an organoboron compound with the molecular formula C16H25B2BrO5. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique structure, which includes a bromine atom and two boronic ester groups, provides distinct reactivity and versatility in various chemical processes.

The primary biological activity of 3-Bromofuran-2,5-diboronic acid pinacol ester is attributed to its role in facilitating carbon-carbon bond formation through cross-coupling reactions. The boronic ester groups enable transmetalation with a palladium catalyst, followed by reductive elimination to yield the desired products. This mechanism is crucial for synthesizing complex organic molecules that may possess biological significance.

Applications in Medicinal Chemistry

Recent studies have explored the potential applications of boron-containing compounds, including 3-Bromofuran-2,5-diboronic acid pinacol ester, in medicinal chemistry. These compounds are being investigated for their roles in drug development and delivery systems, particularly in cancer therapy. Notably, boron neutron capture therapy (BNCT) is a promising area where these compounds may be utilized due to their ability to selectively target tumor cells.

Case Studies and Research Findings

- Boronic Acids in Drug Development : A review highlighted the importance of boronic acids and their derivatives in medicinal chemistry, showcasing their potential as therapeutic agents. Compounds similar to 3-Bromofuran-2,5-diboronic acid pinacol ester have been linked to improved efficacy in drug formulations targeting various cancers .

- Cross-Coupling Reactions : Research has demonstrated that 3-Bromofuran-2,5-diboronic acid pinacol ester can be effectively used in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. These biaryl structures are often found in biologically active natural products and pharmaceuticals .

- Synthesis of Natural Products : The compound has been employed as a building block for synthesizing complex natural products containing benzofuran rings. This application underscores its utility in organic synthesis and potential biological activity .

Comparative Analysis

To understand the unique properties of 3-Bromofuran-2,5-diboronic acid pinacol ester, a comparative analysis with similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Bromofuran-2,5-diboronic acid pinacol ester | Contains bromine and two boronic esters | Used in cross-coupling reactions; potential drug delivery |

| Phenylboronic Acid Pinacol Ester | Contains a phenyl group | Commonly used in organic synthesis |

| Thiophene-2,5-diboronic Acid Pinacol Ester | Contains a thiophene ring | Similar applications but different reactivity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromofuran-2,5-diboronic acid pinacol ester, and how can its purity be validated?

- Methodology : The compound is typically synthesized via palladium-catalyzed borylation of halogenated furan derivatives, followed by pinacol ester protection. Key steps include Suzuki-Miyaura coupling or direct boronation using bis(pinacolato)diboron (B₂pin₂) under inert conditions . Purification involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization. Validation uses ¹H/¹³C NMR (to confirm boronic ester peaks at δ 1.0–1.3 ppm for pinacol methyl groups) and HPLC (≥95% purity) .

Q. How can spectroscopic techniques distinguish 3-Bromofuran-2,5-diboronic acid pinacol ester from structurally similar boronic esters?

- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₀H₁₅BBrO₃). Infrared spectroscopy (IR) identifies B-O stretching (1340–1310 cm⁻¹) and furan C-Br vibrations (650–500 cm⁻¹). ¹¹B NMR shows a characteristic peak near δ 30 ppm for sp²-hybridized boron .

Q. What are the common applications of this compound in organic synthesis?

- Methodology : It serves as a bifunctional building block in Suzuki-Miyaura cross-couplings to introduce bromofuran motifs into polycyclic aromatic hydrocarbons (PAHs) or pharmaceuticals. The bromo group allows further functionalization (e.g., nucleophilic substitution), while the boronic ester enables C–C bond formation .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of cross-couplings involving 3-Bromofuran-2,5-diboronic acid pinacol ester?

- Methodology : Regioselectivity depends on catalyst choice (Pd(PPh₃)₄ vs. Pd(dppf)Cl₂), base (K₂CO₃ vs. CsF), and solvent polarity (THF vs. DMF). For example, Pd(dppf)Cl₂ in THF favors coupling at the less hindered boronic ester site, while bulky ligands may shift selectivity toward the bromo position . Contradictions in literature data (e.g., unexpected coupling sites) require DFT calculations to map transition-state energies .

Q. What strategies mitigate hydrolysis or protodeboronation of the boronic ester during multi-step syntheses?

- Methodology : Stabilize the boronic ester by using anhydrous solvents (e.g., degassed DCM) and avoiding protic conditions. Additives like 2,6-lutidine or pinacol can suppress hydrolysis. For protodeboronation-prone substrates, replacing Pd catalysts with Ni(COD)₂ improves tolerance to aqueous conditions .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodology : Density functional theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics simulations model steric interactions between the bromofuran moiety and catalyst ligands (e.g., bipyridine vs. N-heterocyclic carbenes). Experimental validation via kinetic studies (e.g., monitoring coupling yields under varied conditions) reconciles computational predictions .

Q. What are the challenges in synthesizing enantiomerically pure derivatives using this compound?

- Methodology : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., chiral Pd complexes) can induce stereocenter formation. However, the bromo group’s electron-withdrawing effect may reduce enantioselectivity. Resolution via chiral HPLC or enzymatic kinetic resolution (e.g., lipase-mediated acylations) addresses racemization .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported catalytic efficiencies for cross-couplings involving this compound?

- Methodology : Compare reaction parameters (temperature, ligand loading, solvent) across studies. For example, Pd(OAc)₂ with SPhos may outperform PdCl₂(dtbpf) in polar aprotic solvents due to enhanced oxidative addition kinetics. Contradictions often arise from trace moisture or oxygen; replicate experiments under rigorously anhydrous/inert conditions .

Q. Why do some studies report unexpected byproducts during Heck reactions with this compound?

- Methodology : The bromo group may undergo β-hydride elimination under high-temperature Heck conditions, forming furan-derived alkenes. Mitigation involves lower temperatures (≤80°C), additives (e.g., tetrabutylammonium bromide), or switching to Sonogashira couplings for alkyne incorporation .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₅BBrO₃ | |

| ¹¹B NMR Shift | δ 30.2 ppm (in CDCl₃) | |

| HPLC Purity | ≥95% (C18 column, MeCN/H₂O) | |

| Optimal Coupling Catalyst | Pd(PPh₃)₄ with K₂CO₃ in THF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.